molecular formula C21H16ClN3O2S B11223019 (2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11223019
M. Wt: 409.9 g/mol
InChI Key: WTUNDJJDMNPRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The compound’s systematic name is “(2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide.”
  • It belongs to the class of 1,3-thiazoles.
  • This compound plays a crucial role in pharmaceutical research due to its unique structure and potential applications.
  • Preparation Methods

    • A synthetic route involves several steps:

        Oximation: Reacting cyanoacetamide with sodium nitrite in acetic acid to obtain 2-cyano-2-oxime acetamide.

        Etherification: Treating 2-cyano-2-oxime acetamide with diethyl sulfate to yield 2-cyano-2-ethoxy imino acetamide.

        Phosphorylation: Using phosphorus trichloride to convert the above compound to ethoxymethylenemalononitrile.

        Aminolysis: Reacting ethoxymethylenemalononitrile with NH₃/NH₄Cl to form 2-cyano-2-ethoxy imino propionamidine.

        Cyclization: Brominating the previous compound and cyclizing it with KSCN to obtain 2-ethoxy imino-2-(5-amino-1,2,4-thiadiazol-3-yl) acetonitrile.

        Hydrolysis: Finally, hydrolyzing the above compound yields (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid.

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include sodium nitrite, diethyl sulfate, phosphorus trichloride, bromine, and KSCN.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • Ceftaroline fosamil inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
    • It disrupts peptidoglycan cross-linking, leading to bacterial cell lysis and death.
  • Comparison with Similar Compounds

    • Similar compounds include ceftobiprole, ceftriaxone, and cefotaxime.
    • the unique structure of our compound sets it apart from others in terms of its antibacterial activity and mechanism of action.

    Properties

    Molecular Formula

    C21H16ClN3O2S

    Molecular Weight

    409.9 g/mol

    IUPAC Name

    6-chloro-2-(2,4-dimethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

    InChI

    InChI=1S/C21H16ClN3O2S/c1-12-3-5-17(13(2)9-12)24-20-16(19(26)25-21-23-7-8-28-21)11-14-10-15(22)4-6-18(14)27-20/h3-11H,1-2H3,(H,23,25,26)

    InChI Key

    WTUNDJJDMNPRMX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4)C

    Origin of Product

    United States

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